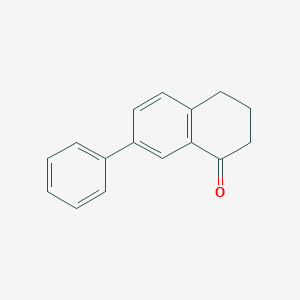

7-Phenyl-1-tetralone

Übersicht

Beschreibung

7-Phenyl-1-tetralone is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 7-Phenyl-1-tetralone

The synthesis of this compound typically involves several methods, including:

- Oxidation of Tetrahydronaphthalenes : This method utilizes various catalysts to achieve regioselective oxidation, yielding α-tetralones which can be further modified to produce 7-phenyl derivatives. The efficiency and selectivity of the reaction depend on the substituents on the phenyl group .

- Condensation Reactions : The compound can also be synthesized through condensation reactions involving gamma-butyrolactone and benzene, although this method may generate significant waste products .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of tetralone derivatives, including this compound. The following points summarize key findings:

- In Vitro Cytotoxicity : Research indicates that various derivatives of tetralone exhibit significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. For instance, specific derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling proteins involved in tumor growth .

Other Therapeutic Applications

Beyond anticancer properties, this compound and its derivatives have been investigated for other therapeutic effects:

- Antimicrobial Activity : Some studies suggest that tetralone derivatives possess antimicrobial properties, making them potential candidates for treating infections .

- Anti-inflammatory Effects : The structural features of tetralones allow for interactions with inflammatory pathways, suggesting their use in developing anti-inflammatory drugs .

Case Studies and Research Findings

The following table summarizes significant case studies related to the applications of this compound:

Analyse Chemischer Reaktionen

Arylation Reactions

Ruthenium-Catalyzed Arylation

The ruthenium(II)-catalyzed arylation of 1-tetralone with phenyl boronic acid derivatives produces substituted tetralones. For example, 8-phenyl-1-tetralone forms in up to 86% yield under these conditions . This method highlights the versatility of transition metal catalysis in introducing aryl groups at specific positions.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings enable the synthesis of α-aryl-1-tetralones. A representative reaction involves coupling aryl halides with 1-tetralone in the presence of Pd₂(dba)₃ and BINAP, followed by oxidative fragmentation to yield aromatic compounds .

Oxidative Fragmentation

Acid-Catalyzed Oxidation

α-Aryl-1-tetralones undergo oxidative fragmentation under acidic conditions (e.g., TsOH·H₂O in toluene) to form aromatic aldehydes. For example, 2-aryl-1-tetralone derivatives fragment to yield benzaldehyde analogs with isolated yields up to 90% .

DDQ-Mediated Dehydrogenation

DDQ facilitates dehydrogenation of tetralones to form aromatic systems. This reaction is critical in industrial processes, such as the synthesis of (7-methoxy-1-naphthyl)acetonitrile from 7-methoxy-1-tetralone .

| Reaction Conditions | Solvent | Catalyst | Yield |

|---|---|---|---|

| Acid-catalyzed oxidation | Toluene | TsOH·H₂O | 88% |

| Oxidative fragmentation | Toluene | DDQ | >90% |

| Palladium coupling | Toluene | Pd₂(dba)₃ | Variable |

Biological Activity and Derivatives

MIF Tautomerase Inhibition

Tetralone derivatives, including E-2-arylmethylene-1-tetralones, inhibit macrophage activation factor (MIF) tautomerase activity. For example, compound 24 exhibits potent enolase inhibition (IC₅₀ = 2290 ± 343 μM) and reduces inflammatory cytokine production .

Antimicrobial Properties

α-Tetralones demonstrate antibacterial activity against Gram-positive and Gram-negative strains. Dihydronaphthalen-1(2H)-ones show efficacy comparable to vancomycin and ampicillin, with functional groups like hydroxy and carbomethoxy influencing potency .

Eigenschaften

CAS-Nummer |

41526-73-2 |

|---|---|

Molekularformel |

C16H14O |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

7-phenyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |

InChI-Schlüssel |

LAYDBPHWPPZBIV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.